molecular formula C12H12BrN3 B1525349 5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine CAS No. 1220035-86-8

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B1525349
CAS No.: 1220035-86-8
M. Wt: 278.15 g/mol
InChI Key: YIXUVYLRCKHMOI-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a pyridinylmethyl group attached to the nitrogen atom at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the following steps:

    Methylation: The methyl group can be introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Pyridinylmethylation: The attachment of the pyridinylmethyl group to the nitrogen atom can be accomplished through a nucleophilic substitution reaction using 2-chloromethylpyridine and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and pyridinylmethyl group may play crucial roles in binding interactions and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-pyridinylmethyl)-2-pyridinamine: Lacks the bromine atom at the 5th position.

    5-Bromo-2-pyridinamine: Lacks the methyl and pyridinylmethyl groups.

    N-(2-Pyridinylmethyl)-2-pyridinamine: Lacks the bromine and methyl groups.

Uniqueness

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of all three substituents (bromine, methyl, and pyridinylmethyl) on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-4-2-3-5-14-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXUVYLRCKHMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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